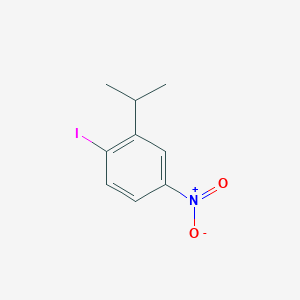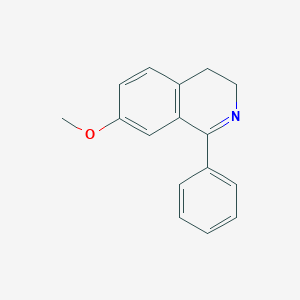
7-Methoxy-1-phenyl-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-phenyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring This specific compound is characterized by the presence of a methoxy group at the 7th position and a phenyl group at the 1st position of the dihydroisoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-phenyl-3,4-dihydroisoquinoline can be achieved through several methods. One common method involves the Bischler-Napieralski reaction, where 4-methoxyphenethyl alcohol reacts with benzonitrile in the presence of trifluoromethanesulfonic anhydride (Tf2O) and 2-fluoropyridine in dry dichloroethane (DCE) at 0°C. The mixture is then warmed to 80°C for 12 hours, followed by purification through flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-1-phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-phenyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-phenyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. It is known to target mitogen-activated protein kinase 10 (MAPK10), which plays a role in various cellular processes, including cell growth and apoptosis. The compound’s effects are mediated through the modulation of this kinase pathway, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 1-Phenyl-3,4-dihydroisoquinoline hydrochloride
Comparison: 7-Methoxy-1-phenyl-3,4-dihydroisoquinoline is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
Eigenschaften
CAS-Nummer |
104576-31-0 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
7-methoxy-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H15NO/c1-18-14-8-7-12-9-10-17-16(15(12)11-14)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
InChI-Schlüssel |
XRJNMEBBXFLFBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCN=C2C3=CC=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


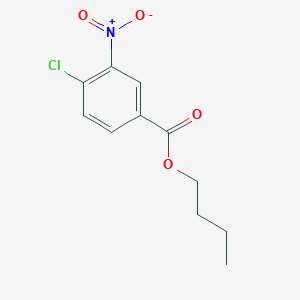
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)


![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
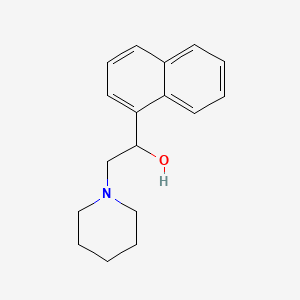

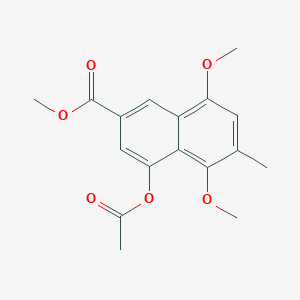
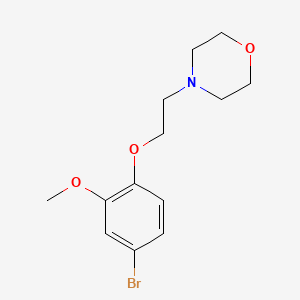

![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
